molecular formula C19H18O5S B2377525 (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-71-5

(Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2377525
CAS No.: 623117-71-5
M. Wt: 358.41
InChI Key: XTCLXQBQEHZBOO-YBEGLDIGSA-N
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Description

The compound contains several functional groups including a tert-butyl group, an ester group (acetate), a thiophene ring, and a benzofuran ring. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple rings. The thiophene and benzofuran rings are aromatic, which could contribute to the stability of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of an ester group could make the compound polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Interaction Studies

One study explored the interaction of homophthalic anhydride with various acetates, including tert-butyl (triphenylphosphoranylidene)acetate. Although this compound isn't identical to (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, it provides insight into the chemical behavior of similar structures in reaction mechanisms (Shablykin et al., 2017).

Redox-Active Materials

Research involving poly(3,6-dithienylcarbazole) derivatives, like poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), offers insights into redox-active materials for electrochemical energy storage. These materials, closely related to the compound , have been used in the fabrication of supercapacitor devices, demonstrating high specific capacitances and energy densities (Yigit & Güllü, 2017).

Synthesis of Complex Molecules

Another relevant study is the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This synthesis process could provide a framework for understanding the complex synthesis routes that might be involved in creating or manipulating the structure of this compound (Wang Yu-huan, 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be used as a drug, it could interact with biological targets in a variety of ways .

Future Directions

The compound could potentially be studied for a variety of applications, depending on its physical and chemical properties. For example, it could be studied as a potential drug, or as a material for organic electronics .

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-19(2,3)24-17(20)11-22-12-6-7-14-15(9-12)23-16(18(14)21)10-13-5-4-8-25-13/h4-10H,11H2,1-3H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCLXQBQEHZBOO-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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